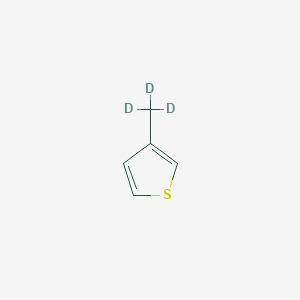

3-Methylthiophene-d3

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of poly(3-methylthiophene) (P3MT), which shares a core structural component with 3-methylthiophene-d3, can be achieved electrochemically. A detailed study on the electrochemical synthesis of P3MT revealed insights into the polymerization process, confirming the presence of monomer, trimers, and quadrimers in the synthesized material, through DFT calculations and experimental infrared spectroscopy (Reis et al., 2013).

Molecular Structure Analysis

Investigations into the molecular structure of 3-methylthiophene through gas electron diffraction combined with microwave spectroscopic data provided precise structural parameters. This study elucidated bond lengths and angles, contributing to a deeper understanding of its molecular geometry (Tanabe et al., 1996).

Chemical Reactions and Properties

The electropolymerization of 3-methylthiophene in an ionic liquid demonstrated the formation of P3MT films with significant electrocatalytic properties, including the electrochemical oxidation of ascorbic acid. This process showcases the chemical reactivity and potential applications of P3MT in catalysis and electrochromic devices (Zhang et al., 2006).

Physical Properties Analysis

Poly(3-methylthiophene) films synthesized on indium tin oxide (ITO) electrodes exhibited controlled thickness and electronic properties. These findings highlight the importance of synthesis conditions on the physical properties of polythiophene films, which are crucial for their use in organic electronic applications (Doubina et al., 2012).

Chemical Properties Analysis

The electrolyte effect on the electrochemical properties of poly(3-methylthiophene) thin films has been thoroughly studied, showing that the doping anion primarily controls these properties. This research provides valuable insight into the interaction between the polymer films and their electrochemical environment, influencing the design of polymer-based devices (Marque et al., 1987).

Applications De Recherche Scientifique

Electrochemical Synthesis and Characterization

The electrochemical synthesis of poly(3-methylthiophene) (P3MT) and its characterization play a significant role in understanding the material's structural and electronic properties. For instance, DFT and experimental infrared studies on electrochemically synthesized P3MT have provided insights into the bond lengths, angles, dipole moments, and harmonic vibrations of 3-methylthiophene, confirming the presence of monomers, trimers, and quadrimers in the synthesized material (Reis et al., 2013). This kind of research is crucial for understanding the molecular structure and behavior of polymeric materials derived from 3-methylthiophene.

Catalytic Applications

The catalysis of the reduction of acetylene at P3MT electrodes indicates the potential of 3-methylthiophene-based polymers in electrocatalysis and battery/fuel cell research. The ability to modulate the product ratio of ethylene to ethane highlights the versatility and application potential of P3MT in catalytic processes (Mark et al., 2000).

Optoelectronic and Electrochromic Devices

Polythiophene derivatives, including those based on 3-methylthiophene, have been explored for their optoelectronic properties, with applications ranging from solar cells to electrochromic devices. The synthesis of derivatives and their application in devices demonstrate the materials' suitability for use in optoelectronic applications due to their interesting optical absorbance spectra and electrochromic performance (Nicho et al., 2004).

Photovoltaic Applications

Research on the synthesis of composite CdSe:poly(3-methylthiophene) nanoparticles and their dispersion in a poly(3-hexylthiophene) matrix has shed light on the charge and energy transfer in ternary nanocomposite systems. These studies are pivotal in developing materials for photovoltaic applications, demonstrating how 3-methylthiophene-based materials can mediate charge and energy transfer to enhance the performance of photovoltaic cells (Dimitriev et al., 2012).

Sensor Applications

The development of a poly(3-methylthiophene) modified glassy carbon electrode coated with Nafion/single-walled carbon nanotubes for the determination of dopamine highlights the sensor applications of 3-methylthiophene-based materials. The hybrid film modified electrode exhibits electrocatalytic effects and enhances the current response, demonstrating the potential of these materials in sensitive and selective detection applications (Wang et al., 2006).

Safety And Hazards

Orientations Futures

3-Methylthiophene-d3 and its derivatives have potential applications in the field of perovskite solar cells. A recent study reported that the addition of a 3-Methylthiophene organic molecule to the methylammonium iodide (MAI)/isopropanol (IPA) solution precursor improved the power conversion efficiency of perovskite solar cells .

Propriétés

IUPAC Name |

3-(trideuteriomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENGPZGAWFQWCZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480367 | |

| Record name | 3-Methylthiophene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylthiophene-d3 | |

CAS RN |

108343-10-8 | |

| Record name | 3-Methylthiophene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.